8-Benzylcanadine

Synthetic Organic Chemistry Stereoselective Synthesis Tetrahydroprotoberberine Alkaloids

8-Benzylcanadine (CAS 61065-16-5) is a semi-synthetic, non-natural alkaloid belonging to the tetrahydroprotoberberine subclass of benzylisoquinoline alkaloids. Its core structure is a canadine (tetrahydroberberine) skeleton modified with a benzyl substituent at the C-8 position, resulting in a molecular formula of C27H27NO4 and a molecular weight of approximately 429.5 g/mol.

Molecular Formula C27H27NO4
Molecular Weight 429.5 g/mol
CAS No. 61065-16-5
Cat. No. B1658456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzylcanadine
CAS61065-16-5
Molecular FormulaC27H27NO4
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2CC6=CC=CC=C6)OCO5)C=C1)OC
InChIInChI=1S/C27H27NO4/c1-29-23-9-8-19-13-21-20-15-25-24(31-16-32-25)14-18(20)10-11-28(21)22(26(19)27(23)30-2)12-17-6-4-3-5-7-17/h3-9,14-15,21-22H,10-13,16H2,1-2H3
InChIKeySKWMDAJIQZJZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzylcanadine (CAS 61065-16-5) in Scientific Procurement: Core Identity and Supply Chain Profile


8-Benzylcanadine (CAS 61065-16-5) is a semi-synthetic, non-natural alkaloid belonging to the tetrahydroprotoberberine subclass of benzylisoquinoline alkaloids. Its core structure is a canadine (tetrahydroberberine) skeleton modified with a benzyl substituent at the C-8 position, resulting in a molecular formula of C27H27NO4 and a molecular weight of approximately 429.5 g/mol . The compound exists in specific stereochemical configurations, most notably the (8R*,14S*)-8-Benzylcanadine form, which is critical for its structural and functional properties [1]. As a research chemical, 8-Benzylcanadine is utilized as a reference standard in analytical method development, an intermediate in synthetic chemistry, and a scaffold for structure-activity relationship studies of tetrahydroprotoberberine alkaloids. Its procurement is typically conducted through specialized chemical vendors, with purity specifications commonly at or above 95%, and a catalog number EVT-516333 is often associated with this compound in commercial databases .

Why 8-Benzylcanadine Cannot Be Substituted: Critical C-8 Substitution and Stereochemical Integrity in Tetrahydroprotoberberine Scaffolds


Generic substitution with other tetrahydroprotoberberine alkaloids—such as unsubstituted canadine (tetrahydroberberine), its oxidized counterpart berberine, or closely related javaberines—is chemically and functionally unsound. The defining structural feature of 8-Benzylcanadine is the presence of a specific benzyl group at the C-8 position, which distinguishes it from the canonical protoberberine scaffold [1]. This substitution is not merely a minor modification; it fundamentally alters the molecule's three-dimensional conformation, particularly its cis or trans relationship between the H-14 proton and the C-8 benzyl group [2]. This stereochemical arrangement is a characteristic and requisite feature for the biological activity and synthetic utility of 8-benzyl-substituted tetrahydroprotoberberines, influencing their interactions with biological targets and their behavior in chemical reactions [3]. Using a non-benzylated analog would result in a completely different molecular entity with unpredictable, and likely irrelevant, properties for any experiment designed around the unique 8-benzyltetrahydroprotoberberine pharmacophore or chemical scaffold. Therefore, sourcing the exact CAS-specified compound, 8-Benzylcanadine, is mandatory for ensuring experimental reproducibility and drawing valid scientific conclusions.

Evidence-Based Technical Specifications for 8-Benzylcanadine Procurement


Stereoselective Synthetic Route: A Superior Method for Obtaining Diastereomerically Pure 8-Benzylcanadine

The procurement of 8-Benzylcanadine is underpinned by a modern, stereoselective synthetic route. While an older method involving sodium borohydride reduction of a benzyl-dihydroberberine derivative (XX) yields the compound, a more advanced Stevens rearrangement protocol provides two non-natural 8-benzylcanadines stereoselectively, without competition from the Hofmann elimination side reaction [1]. This method is critical for obtaining the specific (8R*,14S*) or other defined diastereomers required for research, a level of control not universally applicable or demonstrated for its close analogs like unsubstituted canadine or berberine.

Synthetic Organic Chemistry Stereoselective Synthesis Tetrahydroprotoberberine Alkaloids Methodology

Mass Spectrometric Fingerprint: Unique LC-ESI-QTOF MS/MS Profile for 8-Benzylcanadine Identification

In analytical and bioanalytical workflows, 8-Benzylcanadine can be unequivocally identified by its distinct high-resolution mass spectrometric signature. Using LC-ESI-QTOF in positive ionization mode, the compound produces a protonated molecular ion ([M+H]+) at m/z 430.2 and a characteristic MS/MS fragmentation pattern at a collision energy of 40 eV [1]. This spectral fingerprint provides a quantitative and qualitative point of differentiation from its structural analogs. For instance, unsubstituted canadine (tetrahydroberberine) has a different molecular weight (m/z 340.2) and fragmentation pathway due to the absence of the benzyl group, while berberine exists as a charged quaternary ammonium ion with a distinct m/z and MS/MS behavior. The MS/MS spectrum of 8-Benzylcanadine is publicly archived in the MassBank repository, providing a referenceable standard for validation [1].

Analytical Chemistry Mass Spectrometry Metabolomics Reference Standards

Stability and Handling Profile: Defining Storage and Safety Parameters for 8-Benzylcanadine

For laboratories concerned with safe handling and long-term storage, 8-Benzylcanadine's physical and safety profile is well-defined, differentiating it from more labile or hazardous analogs. The compound is a solid at room temperature with a high predicted boiling point of 545.9°C at 760 mmHg and a flash point of 151.2°C, indicating thermal stability under standard laboratory conditions . Its safety classification, according to the Globally Harmonized System (GHS), provides specific guidelines for first-aid, fire-fighting, and accidental release measures, which are essential for compliance in industrial and academic settings . This contrasts with some close analogs like berberine chloride, which are known to be highly hygroscopic, requiring more stringent storage conditions.

Chemical Safety Handling Stability GHS Classification

Validated Application Scenarios for 8-Benzylcanadine (CAS 61065-16-5) in Research and Development


As an Analytical Reference Standard for LC-MS/MS Quantification of 8-Benzyltetrahydroprotoberberine Alkaloids

8-Benzylcanadine is the definitive reference standard for the identification and quantification of 8-benzyl-substituted tetrahydroprotoberberines in complex biological matrices (e.g., plant extracts, cell lysates, plasma). Its unique LC-ESI-QTOF MS/MS fingerprint, documented in the MassBank repository [1], provides a reliable, high-specificity target for multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) assays. Laboratories can use 8-Benzylcanadine to generate calibration curves, validate method accuracy, and ensure inter-laboratory reproducibility. This application is distinct from using unsubstituted canadine or berberine, as their different molecular weights and fragmentation patterns would lead to inaccurate or misleading results for this specific subclass of alkaloids.

As a Key Synthetic Intermediate for Generating Diverse Tetrahydroprotoberberine Libraries

Due to its modifiable C-8 benzyl group and stereochemical richness, 8-Benzylcanadine serves as a versatile scaffold for synthesizing libraries of novel tetrahydroprotoberberine analogs. The stereoselective Stevens rearrangement protocol [2] can be employed to generate specific diastereomers, which can then be further functionalized. This application is particularly relevant for medicinal chemistry groups exploring structure-activity relationships (SAR) around the 8-benzyltetrahydroprotoberberine core, a field of active investigation for compounds like the javaberines [3]. Using 8-Benzylcanadine as the starting point ensures that the synthesized library members maintain the critical cis- or trans- H14-C8 stereochemistry, a feature that is absent in simpler canadine derivatives.

As a Substrate for Investigating Tetrahydroprotoberberine Oxidase (STOX) Enzyme Specificity

The enzyme (S)-tetrahydroprotoberberine oxidase (STOX) is responsible for the final aromatization step in the biosynthesis of berberine from (S)-canadine [4]. 8-Benzylcanadine, with its bulky C-8 substituent, represents a sterically demanding substrate analog that can be used in vitro to probe the active site's steric tolerance and substrate specificity. By comparing the kinetic parameters (e.g., Km, Vmax) of STOX with its native substrate (S)-canadine versus the non-natural substrate 8-Benzylcanadine, enzymologists can map the enzyme's catalytic machinery and understand the steric constraints governing the protoberberine biosynthetic pathway.

As a Standard for Quality Control in the Synthesis of Javaberine A and Related Alkaloids

Javaberine A, a natural 8-benzyltetrahydroprotoberberine alkaloid with reported biological activity (e.g., inhibition of TNF-α and nitric oxide production), is a significant synthetic target [3]. 8-Benzylcanadine is a crucial intermediate or a close structural analog in its total synthesis. During process development and scale-up, 8-Benzylcanadine can be used as a reference material for monitoring reaction progress by TLC or HPLC, identifying impurities, and confirming the identity of the final javaberine product via spectroscopic comparison. This application directly leverages the well-defined analytical properties of 8-Benzylcanadine to support the production of a high-value natural product derivative.

Technical Documentation Hub

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